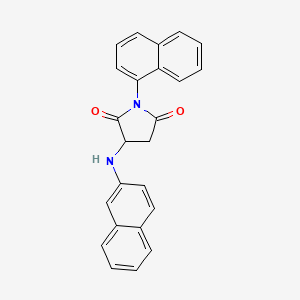
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C15H14N2O2 It is known for its unique structure, which includes two naphthalene rings and a pyrrolidine-2,5-dione core
Méthodes De Préparation
The synthesis of 1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-amine with naphthalene-2-carboxylic acid to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylamino)methyl-pyrrolidine-2,5-dione: This compound has a similar structure but differs in the position of the amino group.
Naphthalene-1,2-diamine: This compound lacks the pyrrolidine-2,5-dione core but has similar naphthalene rings.
Naphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of the amino and pyrrolidine-2,5-dione moieties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity and applications .
Propriétés
Formule moléculaire |
C24H18N2O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H18N2O2/c27-23-15-21(25-19-13-12-16-6-1-2-8-18(16)14-19)24(28)26(23)22-11-5-9-17-7-3-4-10-20(17)22/h1-14,21,25H,15H2 |
Clé InChI |
OEWGIYYKUYPXEP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)

![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)

![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)

![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)
